molecular formula C9H7F3N4 B2383567 N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine CAS No. 477851-98-2

N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B2383567
CAS No.: 477851-98-2
M. Wt: 228.178
InChI Key: HVENNWUONZHZDN-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-(trifluoromethyl)aniline with appropriate triazole precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 3-(trifluoromethyl)benzaldehyde, followed by subsequent functional group transformations to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce new functional groups onto the phenyl or triazole rings .

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted triazoles and phenyl derivatives, such as:

Uniqueness

N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine is unique due to its specific combination of a trifluoromethyl group and a triazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-2-1-3-7(4-6)15-8-13-5-14-16-8/h1-5H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVENNWUONZHZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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